Cas no 54965-21-8 (Albendazole)

Albendazole is a broad-spectrum anthelmintic agent belonging to the benzimidazole class. It exhibits potent activity against a variety of parasitic worms, including nematodes, cestodes, and trematodes, by inhibiting microtubule polymerization, leading to impaired glucose uptake and energy depletion in the parasites. Albendazole is particularly effective against tissue-dwelling helminths, such as Echinococcus granulosus and Taenia solium, due to its active metabolite, albendazole sulfoxide, which penetrates cysts and hydatid structures. Its high bioavailability and systemic distribution make it a preferred choice for treating neurocysticercosis and hydatid disease. The compound is also used in veterinary medicine for livestock deworming. Albendazole's efficacy, safety profile, and cost-effectiveness contribute to its widespread use in both human and veterinary applications.
Albendazole structure
Albendazole structure
Product Name:Albendazole
CAS No:54965-21-8
MF:C12H15N3O2S
MW:265.331401109695
MDL:MFCD00083232
CID:56674
PubChem ID:24890894
Update Time:2025-08-04

Albendazole Chemical and Physical Properties

Names and Identifiers

    • albendazole
    • Albendazole suspension
    • [5-(PROPYLTHIO)-1H-BENZIMIDAZOL-2-YL]CARBAMIC ACID, METHYL ESTER
    • [5-(PROPYLTHIO)BENZIMIDAZOL-2-YL]CARBAMIC ACID METHYL ESTER
    • (5-PROPYLSULFANYL-1H-BENZOIMIDAZOL-2-YL)-CARBAMIC ACID METHYL ESTER
    • ALBAZINE
    • ALBEN
    • ALBENZA
    • AKOS NCG1-0064
    • 5-propylthio-2-carbomethoxyaminobenzimidazole
    • Atasol
    • Bilutac
    • Bruzol
    • methyl [5-(propylsulfanyl)-1H-1,3-benzimidazol-2-yl]carbamate
    • Methyl [5-(Propylthio)BenziMidazol-2-yl]CarbaMate
    • methyl 5-(propylthio)benzimidazol-2-ylcarbamate
    • methyl N-[5-(propylthio)-1H-benzimidazol-2-yl]carbamate
    • methyl-5-propylthio-2-benzimidazole carbamate
    • Monil
    • ZEBEN
    • ZENTEL
    • Methyl 5-propylthio-2-benzimidazolecarbamate
    • Eskazole
    • Valbazen
    • Proftril
    • Albendazolum
    • Albendazol
    • Zental
    • SK&F 62979
    • SKF 62979
    • Methyl 5-(propylthio)-2-benzimidazolecarbamate
    • Albendazolum [INN-Latin]
    • Albendazol [INN-Spanish]
    • 5-(Propylthio)-2-carbomethoxyaminobenzimidazole
    • methyl N-[6-(propylsulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate
    • (5-(Propylthio)-1H-benzimidazol-2-yl)carbamic acid methyl ester
    • O-Methyl N-(5-(propylthi
    • [ "" ]
    • NCGC00022896-03
    • Tox21_302300
    • Spectrum4_000201
    • CPD000036735
    • ChemDivAM_000003
    • SCHEMBL44682
    • BPBio1_000038
    • IDI1_000704
    • HMS3712B16
    • SY052519
    • HMS1922K04
    • ALBENDAZOLE [GREEN BOOK]
    • methyl 6-(propylthio)-1H-benzo[d]imidazol-2-ylcarbamate
    • Andazol
    • methyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate
    • Q411629
    • Albendazole, Antibiotic for Culture Media Use Only
    • MFCD00083232
    • 2-[(Methoxycarbonyl)amino]-5-propylthio-1H-benzimidazole
    • Andazoltrade mark
    • methyl N-(5-propylsulfanyl-1H-benzimidazol-2-yl)carbamate
    • NCGC00016876-08
    • ALBENDAZOLE [HSDB]
    • ALBENDAZOLE [ORANGE BOOK]
    • CHEMBL1483
    • FT-0621945
    • C01779
    • O-Methyl N-(5-(propylthio)-2-benzimidazolyl)carbamate
    • NINDS_000704
    • Q-200603
    • SR-05000001875-1
    • NCGC00016876-03
    • methyl 5-(propylthio)-1H-benzo[d]imidazol-2-ylcarbamate
    • Albendazole (JAN/USP/INN)
    • SW196830-3
    • Albendazole (USAN:USP:INN:BAN:JAN)
    • AKOS005431684
    • ALBENDAZOLE [USP MONOGRAPH]
    • Albendazole, analytical standard, >=98%
    • H10782
    • Albendazole, European Pharmacopoeia (EP) Reference Standard
    • NCGC00022896-06
    • SKF-62979
    • BIDD:GT0615
    • AC-015
    • AKOS000540882
    • SMR000036735
    • BRD-K79131256-001-04-7
    • DTXSID0022563
    • NCGC00022896-05
    • CHEBI:16664
    • Albendazole-D3
    • Albendazole 50 microg/mL in Acetonitrile
    • Spectrum5_001567
    • D00134
    • HMS3651C15
    • BCP12108
    • KS-5159
    • SPECTRUM1503903
    • EN300-49850
    • NCGC00016876-05
    • Z594284186
    • AB00052377_16
    • DTXCID202563
    • Zenteltrade mark
    • ALBENDAZOLE [WHO-DD]
    • Albendazole [USAN:USP:INN:BAN:JAN]
    • ALBENDAZOLE (USP MONOGRAPH)
    • Albenza (TN)
    • Spectrum_001532
    • UNII-F4216019LN
    • ALBENDAZOLE [USAN]
    • ((Propylthio)-5 1H-benzimidazolyl-2) carbamate de methyle
    • KBio2_007148
    • NCGC00016876-06
    • NCGC00022896-07
    • methoxy-N-(5-propylthiobenzimidazol-2-yl)carboxamide
    • A830429
    • Oprea1_429292
    • ALBENDAZOLE [WHO-IP]
    • Tox21_110659
    • Albendazol (INN-Spanish)
    • VU0239747-6
    • P02CA03
    • Albendazole, United States Pharmacopeia (USP) Reference Standard
    • KBioGR_000801
    • Pharmakon1600-01503903
    • HMS2095B16
    • NS00009208
    • ALBENDAZOLE (USP-RS)
    • NCGC00255250-01
    • methyl [5-(propylsulfanyl)-1H-benzimidazol-2-yl]carbamate
    • Albenzatrade mark
    • SR-05000001875
    • BRD-K79131256-001-08-8
    • methyl N-[5-(propylsulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate
    • HMS3369C03
    • HMS587I14
    • HMS3259B05
    • NSC758644
    • NCGC00016876-12
    • ALBENDAZOLE [MART.]
    • Eskazoletrade mark
    • NSC 220008
    • Prestwick3_000247
    • CARBAMIC ACID, (5-(PROPYLTHIO)-1H-BENZIMIDAZOL-2-YL)-, METHYL ESTER
    • NCGC00016876-02
    • InChI=1/C12H15N3O2S/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)
    • NCGC00016876-07
    • methyl (NZ)-N-(5-propylsulfanyl-1,3-dihydrobenzimidazol-2-ylidene)carbamate
    • Albendazole,(S)
    • NCGC00016876-04
    • Albendazole, Pharmaceutical Secondary Standard; Certified Reference Material
    • HSDB 7444
    • HMS502D06
    • AB00052377-14
    • BSPBio_002548
    • s1640
    • HY-B0223
    • methyl 5-propylthio-2-benzimidazole carbamate
    • ALBENDAZOLE [MI]
    • Oprea1_585016
    • AB00052377_15
    • Q-200604
    • METHYL N-(5-(PROPYLTHIO)-1H-BENZIMIDAZOL-2-YL)CARBAMATE
    • Prestwick2_000247
    • AKOS005699352
    • Prestwick0_000247
    • KBio2_004580
    • SBI-0051849.P002
    • Tox21_110659_1
    • ALBENDAZOLE [INN]
    • BSPBio_000034
    • Prestwick1_000247
    • ALBENDAZOLE [VANDF]
    • methyl [5-(propylthio)-1H-benzimidazol-2-yl]carbamate
    • [5-(Propythio)-1H-benzimidazol-2-yl]carbamic acid methyl ester
    • NSC220008
    • Prestwick_675
    • HMS2090G19
    • ALBENDAZOLE [JAN]
    • NCGC00016876-09
    • CCG-220247
    • F4216019LN
    • EINECS 259-414-7
    • DB00518
    • Carbamic acid, [5-(propylthio)-1H-benzimidazol-2-yl]-, methyl ester
    • CAS-54965-21-8
    • Methyl (6-(propylthio)-1H-benzo[d]imidazol-2-yl)carbamate
    • ALBENDAZOLE (EP MONOGRAPH)
    • 54965-21-8
    • methyl [6-(propylsulfanyl)-1H-benzimidazol-2-yl]carbamate
    • ((Propylthio)-5 1H-benzimidazolyl-2) carbamate de methyle [French]
    • NCGC00016876-01
    • HXHWSAZORRCQMX-UHFFFAOYSA-
    • Methyl 5-(propylsulfanyl)-1H-benzimidazol-2-ylcarbamate #
    • NCGC00022896-08
    • ALBENDAZOLE [USP-RS]
    • ALBENDAZOLE [EP MONOGRAPH]
    • NSC-758644
    • ALBENDAZOLUM [WHO-IP]
    • SR-01000000171-2
    • Albendazole(Albenza)
    • ChemDiv1_000190
    • Oprea1_640007
    • AB00052377
    • MLS000069722
    • MFCD01220143
    • CCG-39620
    • SPBio_002253
    • BDBM50241293
    • HMS2231O03
    • AB00052377-13
    • SR-01000000171
    • SK&F-62979
    • Albendazole200 mg
    • N-[6-(propylthio)-1H-benzimidazol-2-yl]carbamic acid methyl ester
    • NSC-220008
    • Albendazolum (INN-Latin)
    • KBio2_002012
    • NCGC00016876-10
    • NCGC00022896-04
    • ALBENDAZOLE (MART.)
    • KBio1_000704
    • NC00615
    • Carbamic acid, N-[5-(propylthio)-1H-benzimidazol-2-yl]-,?methyl ester
    • Albendazole 100 microg/mL in Acetonitrile
    • DivK1c_000704
    • HMS2093K13
    • BIM-0051849.0001
    • 5-(propylthio)-2-carbomethoxyaminobenzimazole
    • HMS1568B16
    • Albendazole (Albenza)
    • KBioSS_002012
    • BBL005883
    • A1943
    • methyl (5-(propylthio)-1H-benzo[d]imidazol-2-yl)carbamate
    • DB-052669
    • BRD-K79131256-001-18-7
    • GLXC-20304
    • BRD-K79131256-001-17-9
    • STK387550
    • methyl [(2Z)-5-(propylsulfanyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]carbamate
    • STL046130
    • Albendazole
    • MDL: MFCD00083232
    • Inchi: 1S/C12H15N3O2S/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)
    • InChI Key: HXHWSAZORRCQMX-UHFFFAOYSA-N
    • SMILES: S(CCC)C1C=CC2=C(C=1)NC(NC(=O)OC)=N2

Computed Properties

  • Exact Mass: 265.08800
  • Monoisotopic Mass: 265.088
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 92.3
  • Surface Charge: 0
  • Tautomer Count: 5

Experimental Properties

  • Color/Form: Powder
  • Density: 1.2561 (rough estimate)
  • Melting Point: 210°C(lit.)
  • Refractive Index: 1.6740 (estimate)
  • Solubility: It is slightly soluble in acetone or chloroform, insoluble in water, slightly soluble in hot dilute hydrochloric acid, and soluble in methanol, ethanol, acetic acid, etc.
  • PSA: 92.31000
  • LogP: 3.31630
  • Merck: 210
  • Solubility: Soluble in glacial acetic acid, slightly soluble in acetone or chloroform, almost insoluble in ethanol, insoluble in water.

Albendazole Security Information

  • Symbol: GHS08
  • Prompt:dangerous
  • Signal Word:Warning
  • Hazard Statement: H361,H373
  • Warning Statement: P281
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 63-48/22
  • Safety Instruction: S53; S45; S37/39; S26
  • RTECS:FD1100000
  • Hazardous Material Identification: Xn
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risk Phrases:R61; R36/37/38
  • Safety Term:S26;S37/39;S45;S53

Albendazole Customs Data

  • HS CODE:3004909090
  • Customs Data:

    China Customs Code:

    2933990013

    Overview:

    2933990013 Carbendazim,Benomyl,Cyhalothrin,Maisuining,Fluridazine axetil, etc. [including imicarb,Propylthiocarbendazim,Chlorofluorosclerotinic,Diclomezine ,fenpiclonil ,Chlorpyrifos].Regulatory conditions:S(Import and Export Pesticide Registration Certificate).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Regulatory conditions:

    S.Import and Export Pesticide Registration Certificate

    Summary:

    2933990013 6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2h)-one.supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:20.0%

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Albendazole Production Method

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Tiancheng Chemical (Jiangsu) Co., Ltd
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Albendazole Spectrogram

1H NMR JEOL DMSO-d6
1H NMR
GC-MS GC-EI-TOF
GC-MS
13C NMR JEOL DMSO-d6
13C NMR

Albendazole Related Literature

Additional information on Albendazole

Albendazole (CAS No. 54965-21-8): An Overview of Its Properties, Applications, and Recent Research

Albendazole (CAS No. 54965-21-8) is a broad-spectrum anthelmintic drug widely used in the treatment of various parasitic infections. This compound, also known as Albendazol or Albenza, belongs to the benzimidazole class of antiparasitic agents. Its chemical formula is C12H15N3O2S, and it is characterized by its high efficacy against a wide range of parasitic worms, including nematodes, cestodes, and trematodes.

The mechanism of action of Albendazole involves the inhibition of microtubule polymerization in the parasite's cells, leading to a disruption in the parasite's ability to absorb glucose and other essential nutrients. This ultimately results in the death of the parasite. The drug is metabolized in the liver to form albendazole sulfoxide, which is the active metabolite responsible for its antiparasitic activity.

Albendazole is available in various formulations, including tablets, suspensions, and oral solutions. It is commonly prescribed for the treatment of conditions such as ascariasis, trichuriasis, hookworm infection, and hydatid disease. In addition to its use in human medicine, Albendazole is also employed in veterinary medicine to treat parasitic infections in animals.

Recent research has expanded the scope of Albendazole's applications beyond its traditional use as an anthelmintic. Studies have explored its potential in cancer therapy due to its ability to inhibit microtubule formation and disrupt cell division. For instance, a study published in the journal Cancer Letters in 2021 demonstrated that Albendazole exhibits significant antitumor activity against various cancer cell lines, including breast cancer and colorectal cancer.

The pharmacokinetics of Albendazole have been extensively studied. It is rapidly absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver. The half-life of Albendazole is relatively short (approximately 8-12 hours), but its active metabolite, albendazole sulfoxide, has a longer half-life (approximately 8-14 hours). This prolonged activity allows for once-daily dosing regimens in many therapeutic applications.

The safety profile of Albendazole is generally favorable when used at recommended doses. Common side effects include gastrointestinal disturbances such as nausea, vomiting, and abdominal pain. More serious adverse effects are rare but can include liver toxicity and bone marrow suppression. Therefore, regular monitoring of liver function and blood counts is recommended during prolonged treatment with Albendazole.

In addition to its therapeutic uses, Albendazole has been investigated for its potential as a drug delivery enhancer. Research published in the journal Molecular Pharmaceutics in 2020 showed that Albendazole-based nanoparticles can improve the bioavailability and therapeutic efficacy of other drugs when co-administered. This finding opens up new possibilities for enhancing the treatment outcomes of various diseases.

The global market for anthelmintic drugs continues to grow due to increasing awareness of parasitic infections and the need for effective treatments. According to a market research report by Grand View Research, the global anthelmintic market was valued at USD 1.7 billion in 2020 and is expected to grow at a compound annual growth rate (CAGR) of 4.5% from 2021 to 2028. The demand for Albendazole-based products is expected to drive this growth.

In conclusion, Albendazole (CAS No. 54965-21-8) remains a vital component in the arsenal against parasitic infections due to its broad-spectrum activity and favorable safety profile. Recent advancements in research have expanded its potential applications beyond traditional uses, making it an even more valuable compound in both human and veterinary medicine.

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